(S)-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone
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Overview
Description
(S)-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone is a compound that features a cyclohexyl group attached to a pyrrolidine ring with a hydroxyl group at the 3-position.
Preparation Methods
The synthesis of (S)-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone typically involves the construction of the pyrrolidine ring followed by the introduction of the cyclohexyl group. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
(S)-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting the ketone to an alcohol.
Scientific Research Applications
(S)-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: It finds applications in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
(S)-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in pharmaceuticals.
Pyrrolidine-2,5-diones: Used in the synthesis of bioactive molecules.
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
cyclohexyl-[(3S)-3-hydroxypyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C11H19NO2/c13-10-6-7-12(8-10)11(14)9-4-2-1-3-5-9/h9-10,13H,1-8H2/t10-/m0/s1 |
InChI Key |
JNSKMOCWGMKKHK-JTQLQIEISA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)N2CC[C@@H](C2)O |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(C2)O |
Origin of Product |
United States |
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